molecular formula C47H76O16 B8193293 Hederacolchiside A1

Hederacolchiside A1

货号: B8193293
分子量: 897.1 g/mol
InChI 键: FYSAXYBPXKLMJO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The reaction conditions typically require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for such complex molecules often involve biotechnological approaches, including the use of genetically engineered microorganisms to produce the compound in large quantities. This method is preferred due to its efficiency and sustainability .

化学反应分析

Structural Modification via Carboxyl Group Derivatization

HA1’s 28-COOH group serves as a key site for chemical modifications to enhance bioavailability and reduce toxicity. Researchers have synthesized derivatives by introducing ester or amide functionalities at this position:

  • Esterification : Reacting HA1 with alcohols or acyl chlorides under controlled conditions yields ester derivatives.

  • Amidation : Coupling HA1 with amines produces amide-linked analogs.

These derivatives demonstrated improved pharmacological profiles compared to the parent compound. For example, compound 1 (an ester derivative) exhibited:

  • Antiproliferative activity : IC<sub>50</sub> values of 1.1–4.6 μM against human cancer cell lines .

  • In vivo efficacy : A tumor inhibition rate of 46.8% in murine models .

Table 1: HPLC Purification Parameters for HA1

ParameterSpecification
Mobile Phase AAcetonitrile
Mobile Phase B0.1% phosphoric acid in water (v/v)
Gradient Program0–28 min: 23–36% A; 28–42 min: 36–56% A; 42–52 min: 56–90% A
Flow Rate1.0 mL/min
Detection Wavelength203 nm

Purified HA1 (>98% purity) is characterized via LC-MS/MS and NMR spectroscopy .

Mechanism of Autophagy Inhibition

HA1 disrupts lysosomal function in colon cancer cells, leading to autophagy inhibition:

  • Key observations :

    • Accumulation of LC3B-II and SQSTM1/p62 proteins .

    • Reduced cathepsin C expression and proteolytic activity .

  • Structural correlation : The triterpenoid backbone and sugar moieties are critical for binding lysosomal targets.

Table 2: Biological Activity of HA1 and Derivatives

CompoundToxicity (LD<sub>50</sub>, mice)Anticancer IC<sub>50</sub> (μM)Antischistosomal Efficacy (S. japonicum)
HA1 (parent)120 mg/kg5.8–12.4Moderate
Derivative 1240 mg/kg1.1–4.6High
Derivative 2200 mg/kg3.2–7.8Moderate

Derivatives show reduced acute toxicity (e.g., LD<sub>50</sub> increased from 120 mg/kg to 240 mg/kg) while enhancing therapeutic indices .

科学研究应用

Anticancer Properties

Mechanism of Action:
Hederacolchiside A1 exhibits significant anticancer effects, notably in colon cancer. Research indicates that it inhibits cell growth and induces autophagy dysregulation by decreasing the expression and activity of cathepsin C, a lysosomal protease critical for autophagy regulation . The compound was shown to increase levels of autophagy markers such as LC3-II and SQSTM1, suggesting a complex interaction with cellular processes that may lead to apoptosis in cancer cells .

Case Studies:

  • In Vitro Studies: In experiments using human colon cancer cell lines (SW480 and HT29), this compound treatment resulted in marked vacuolization and cell cycle arrest. The compound's effects were compared to other autophagy inhibitors, revealing unique vacuolar formations indicative of dysfunctional autophagy .
  • In Vivo Studies: Animal models demonstrated that this compound significantly inhibited tumor growth in subcutaneous injection models, further supporting its potential as a therapeutic agent against colon cancer .

Antischistosomal Activity

Overview:
this compound has been identified as a promising candidate for the treatment of schistosomiasis, a neglected tropical disease caused by parasitic worms.

Mechanism of Action:
The compound exhibits strong activity against Schistosoma japonicum and Schistosoma mansoni, showing efficacy in reducing worm burden in treated mice . It disrupts the integrity of the parasite's membranes, leading to cellular damage and death.

Case Studies:

  • Efficacy Trials: In studies involving juvenile and adult stages of schistosomes, this compound achieved significant reductions in worm burden compared to control groups. For instance, it demonstrated over 80% reduction in juvenile worm counts with a single dose administration .

Antileishmanial Activity

Overview:
Recent studies have also highlighted the antileishmanial properties of this compound, showcasing its potential against Leishmania parasites.

Mechanism of Action:
The compound alters membrane integrity and potential in Leishmania, hindering their proliferation effectively .

Case Studies:

  • Laboratory Findings: Laboratory tests indicated that this compound significantly inhibited the growth of various stages of Leishmania, suggesting its utility in developing new treatments for leishmaniasis .

Other Biological Activities

Biological Interactions:
Beyond its anticancer and antiparasitic effects, this compound is being studied for its interactions with cellular membranes and other biochemical pathways. It has shown potential in modulating the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation .

Summary Table of Applications

ApplicationMechanism of ActionKey Findings
AnticancerInhibits cathepsin C; induces apoptosisSignificant growth inhibition in colon cancer cells; effective in vivo tumor suppression
AntischistosomalDisrupts membrane integrityHigh efficacy against juvenile and adult schistosomes; substantial worm burden reduction
AntileishmanialAlters membrane integrityEffective growth inhibition across various Leishmania stages

作用机制

The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. It may bind to specific receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact pathways involved are still under investigation .

生物活性

Hederacolchiside A1 (HA1) is a triterpenoid saponin derived from the plant Anemone raddeana. This compound has garnered attention for its diverse biological activities, particularly its anticancer effects and potential therapeutic applications. This article reviews the current understanding of HA1's biological activity, focusing on its mechanisms in cancer treatment, autophagy modulation, and other biological effects.

Chemical Structure and Properties

HA1 has a molecular weight of 897.1 g/mol and exhibits a complex structure characteristic of triterpenoid saponins. Its structural properties enable various biological interactions, making it a subject of interest in pharmacological research.

Recent studies have elucidated the mechanisms through which HA1 exerts its anticancer effects, particularly in colon cancer:

  • Inhibition of Autophagy : HA1 has been shown to suppress autophagy, a process critical for cancer cell survival under stress conditions. It induces the accumulation of autophagy markers such as LC3B and SQSTM1 (p62), indicating a disruption in autophagic flux. This dysregulation is associated with decreased expression and activity of lysosomal protease cathepsin C, leading to reduced growth of colon cancer cells both in vitro and in vivo .
  • Induction of Apoptosis : HA1 promotes apoptosis in cancer cells, contributing to its cytotoxic effects. The compound has demonstrated significant antiproliferative activity against various human cancer cell lines, with IC50 values ranging from 1.1 to 4.6 μM .
  • Cell Cycle Arrest : Flow cytometry analyses reveal that HA1 treatment results in cell cycle arrest at the G2/M phase, further inhibiting cell proliferation .

In Vivo Studies

In animal models, HA1 has shown promising results:

  • Tumor Growth Inhibition : In a subcutaneous mouse model, HA1 significantly reduced tumor size compared to control groups. Tumor volume measurements indicated a marked decrease in growth rates among HA1-treated mice .
  • Patient-Derived Organoids : HA1 has also been tested on patient-derived colon cancer organoids, where it inhibited spheroid growth effectively over time .

Antischistosomal Activity

In addition to its anticancer properties, HA1 exhibits antischistosomal activity against Schistosoma japonicum. Research indicates that HA1 effectively reduces parasite viability both in vitro and in vivo, outperforming traditional drugs like praziquantel. This suggests potential for HA1 as a therapeutic agent for schistosomiasis .

Summary of Biological Activities

Activity Mechanism/Effect References
AnticancerInduces apoptosis; inhibits autophagy; cell cycle arrest
Tumor Growth InhibitionReduces tumor size in vivo
AntischistosomalReduces viability of S. japonicum

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of HA1:

  • A study demonstrated that HA1 treatment led to significant vacuolization in colon cancer cells, indicating altered cellular morphology consistent with disrupted autophagic processes .
  • Another research effort focused on modifying HA1 derivatives to enhance anticancer activity while reducing toxicity. Some derivatives exhibited improved efficacy compared to natural HA1 .

属性

IUPAC Name

10-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H76O16/c1-22-30(49)33(52)35(54)38(59-22)63-37-32(51)26(61-39-36(55)34(53)31(50)25(20-48)60-39)21-58-40(37)62-29-12-13-44(6)27(43(29,4)5)11-14-46(8)28(44)10-9-23-24-19-42(2,3)15-17-47(24,41(56)57)18-16-45(23,46)7/h9,22,24-40,48-55H,10-21H2,1-8H3,(H,56,57)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSAXYBPXKLMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H76O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

897.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。